molecular formula C8H7ClFNO2 B13002391 Ethyl 6-chloro-2-fluoronicotinate

Ethyl 6-chloro-2-fluoronicotinate

Cat. No.: B13002391
M. Wt: 203.60 g/mol
InChI Key: VUKFRJMITGPLBQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-fluoronicotinate is a chemical compound with the molecular formula C8H7ClFNO2. It is a derivative of nicotinic acid and is characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-2-fluoronicotinate can be synthesized through several methods. One common method involves the reaction of 6-chloro-2-fluoronicotinic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Ethyl 6-chloro-2-fluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-fluoronicotinate involves its interaction with specific molecular targets. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds. The presence of chlorine and fluorine atoms influences its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Ethyl 6-chloro-2-fluoronicotinate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the different positions of the substituents on the pyridine ring.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

ethyl 6-chloro-2-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3

InChI Key

VUKFRJMITGPLBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)F

Origin of Product

United States

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